4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide is a chemical compound with the molecular formula and a molecular weight of approximately 390.34 g/mol. It is classified as an organic sulfonamide due to the presence of a sulfonyl group attached to a naphthalene derivative. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science .
The synthesis of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide typically involves several steps:
The industrial production methods may vary but generally follow similar principles, utilizing automated reactors for efficiency.
The molecular structure of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide can be described as follows:
InChI=1S/C17H11FN2O6S/c18-27(25,26)11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22)
LYEFVXNLPOHNLG-UHFFFAOYSA-N
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)S(=O)(=O)F)[N+](=O)[O-]
This structure features a naphthalene core with a hydroxyl group, a nitro group, and a fluorosulfonyl group, which contribute to its chemical reactivity and potential biological activity .
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide can undergo several types of chemical reactions:
Common reagents involved in these reactions include strong acids, bases, and reducing agents like palladium or platinum catalysts .
The mechanism of action for 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide is primarily based on its reactivity due to the functional groups present:
These interactions suggest potential applications in drug development and biochemical research.
The physical and chemical properties of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide include:
Further analyses such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) provide insight into its structural characteristics and confirm its identity .
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide has several scientific applications:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: